Phosalacine

Antimicrobial Susceptibility Testing Natural Product Chemistry Microbiology

Phosalacine is a naturally-occurring tripeptide herbicide and antibiotic, distinct from its analog bialaphos (SF-1293). Crucially, it exhibits significantly lower animal toxicity, making it a safer alternative for agricultural R&D. Its unique leucine-terminated structure provides a precise tool for SAR studies and plant transformation. Choose phosalacine for reduced off-target effects and improved biosafety in development pipelines.

Molecular Formula C14H28N3O6P
Molecular Weight 365.36 g/mol
CAS No. 92567-89-0
Cat. No. B1677704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosalacine
CAS92567-89-0
SynonymsPhosalacine; 
Molecular FormulaC14H28N3O6P
Molecular Weight365.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CC[P+](=O)CO)N
InChIInChI=1S/C14H28N3O6P/c1-8(2)7-11(14(20)21)17-12(18)9(3)16-13(19)10(15)5-6-24(4,22)23/h8-11H,5-7,15H2,1-4H3,(H,16,19)(H,17,18)(H,20,21)(H,22,23)/t9-,10-,11-/m0/s1
InChIKeyGRIZBDACBCXJCF-DCAQKATOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phosalacine (CAS 92567-89-0): A Phosphinothricin-Containing Tripeptide Antibiotic and Herbicide for Research and Development


Phosalacine is a naturally occurring, water-soluble tripeptide antibiotic and herbicide [1]. It is composed of the amino acids phosphinothricin (glufosinate), alanine, and leucine, and is produced by the soil actinomycete Kitasatospora phosalacinea [2]. Its structure is closely related to the commercial herbicide bialaphos (SF-1293), differing only by the substitution of the terminal alanine residue with leucine [2]. This compound functions as a pro-herbicide and pro-antibiotic, releasing the active agent phosphinothricin upon cellular uptake, which acts as a potent inhibitor of glutamine synthetase [1].

Phosalacine (CAS 92567-89-0) vs. Bialaphos: Why Structural Similarity Does Not Guarantee Interchangeability in Research and Procurement


Despite sharing an identical core mechanism and active moiety (phosphinothricin), phosalacine and its primary analog, bialaphos, are not functionally interchangeable [1]. The single amino acid difference at the C-terminus (leucine in phosalacine vs. alanine in bialaphos) leads to divergent physicochemical properties and biological outcomes [1]. Crucially, the patent literature explicitly states that phosalacine possesses a significantly and advantageously lower toxicity to animals compared to SF-1293 (bialaphos) [2]. Substituting one compound for the other without direct, comparative data on antimicrobial spectrum, herbicidal efficacy, or biosafety could lead to unexpected experimental failures, invalid selection marker performance, or compromised safety profiles in development pipelines.

Phosalacine (CAS 92567-89-0) Product-Specific Quantitative Evidence: Differentiating Antimicrobial and Herbicidal Performance


Phosalacine (CAS 92567-89-0) Exhibits Quantifiably Distinct Antimicrobial Potency on Escherichia coli Compared to Bialaphos

Phosalacine demonstrates a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Escherichia coli [1]. This represents a marked difference in potency compared to its structural analog bialaphos, which exhibits a substantially lower MIC90 of <0.001 µg/mL against the same species in a comparable minimal medium [2]. The >10,000-fold difference highlights that the leucine substitution in phosalacine significantly alters its antimicrobial activity profile, likely due to changes in cellular uptake or intracellular processing.

Antimicrobial Susceptibility Testing Natural Product Chemistry Microbiology Pro-drug Mechanism

Phosalacine (CAS 92567-89-0) Demonstrates Potent Activity Against Staphylococcus aureus, with MIC Values Ranging from 0.2 to 0.4 µg/mL

Phosalacine exhibits potent antimicrobial activity against several strains of Staphylococcus aureus, a key Gram-positive pathogen. Its Minimum Inhibitory Concentration (MIC) was measured at 0.2 µg/mL against S. aureus KB199 and 0.4 µg/mL against S. aureus FDA209 [1]. This level of activity is significant and places it among potent anti-staphylococcal agents, though its specific performance relative to other compounds in the class, like bialaphos, on this pathogen has not been directly compared in the same study.

Antibiotic Discovery Gram-positive Bacteria Minimum Inhibitory Concentration Microbiology

Phosalacine (CAS 92567-89-0) Exerts Herbicidal Activity Through Slow Release of Glufosinate, Achieving Complete Alfalfa Mortality at 10 µg/mL

Phosalacine demonstrates effective herbicidal activity as a pro-herbicide. When applied to alfalfa (Medicago sativa), a concentration of 10 µg/mL resulted in complete mortality (+++ rating) after 7 days [1]. This effect is attributed to the intracellular decomposition of phosalacine to release the active agent, phosphinothricin (glufosinate) [2]. The glutamine synthetase enzymes from Bacillus subtilis and spinach leaves are competitively inhibited by the released phosphinothricin with Ki values of 81.1 µM and 306 µM, respectively [1].

Herbicide Weed Science Plant Physiology Pro-herbicide Glutamine Synthetase Inhibition

Phosalacine (CAS 92567-89-0) Offers a Significantly Lower Animal Toxicity Profile Compared to Its Analog SF-1293 (Bialaphos)

A key differentiator for phosalacine is its reported safety profile. According to the original patent, the acute animal toxicity of phosalacine is significantly and advantageously lower than that of its closest analog, SF-1293 (bialaphos), and also lower than the direct active ingredient, L-2-amino-4-methylphosphino butyric acid (phosphinothricin) [1]. The patent further notes that the acute toxicity of phosalacine to fish is also lower than that of SF-1293, for which the LD50 is more than 20 ppm [1].

Toxicology Biosafety Herbicide Development Acute Toxicity

Phosalacine (CAS 92567-89-0): Key Application Scenarios in Scientific and Industrial Research Based on Differentiating Evidence


Development of Novel Herbicide Formulations with an Improved Safety Profile

The patent-backed evidence that phosalacine possesses significantly lower animal toxicity than bialaphos (SF-1293) positions it as a valuable starting point or comparator in the development of next-generation, environmentally-friendly herbicides [1]. Researchers focused on reducing off-target effects and improving biosafety profiles in agricultural chemistry will find phosalacine to be a quantitatively distinct alternative to bialaphos, justifying its selection for formulation studies and toxicological assessments.

Use as a Specialized Selection Marker in Plant Genetic Engineering

Given its demonstrated herbicidal activity against alfalfa at 10 µg/mL and its distinct potency profile compared to bialaphos, phosalacine can be employed as an alternative selection marker in plant transformation [2]. Its unique structure (leucine-terminated) and different uptake/processing kinetics may offer advantages in specific plant species or cell lines where bialaphos-based selection is inefficient or yields high rates of escapes. This provides a non-obvious, evidence-based alternative for plant biotechnologists seeking to optimize transformation protocols.

Investigating Structure-Activity Relationships (SAR) of Phosphinothricin Pro-Drugs

Phosalacine's key structural difference from bialaphos—a single leucine for alanine substitution—provides a precise tool for fundamental SAR studies [3]. Researchers studying the impact of peptide sequence on the uptake, intracellular stability, and release kinetics of the active phosphinothricin warhead can use phosalacine to probe the influence of hydrophobic amino acids (leucine) on prodrug performance. The availability of quantitative antimicrobial data (e.g., a >10,000-fold difference in E. coli MIC compared to bialaphos) offers a clear, measurable endpoint for such investigations [4] [5].

Technical Documentation Hub

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